Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone
Description
Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone is a bicyclic compound featuring a spiro[4.5]decane scaffold fused with a 6-oxa-2-azaspiro ring system and an azetidinyl group. Such hybrid architectures are often explored in medicinal chemistry for their ability to modulate target binding and metabolic stability .
Properties
IUPAC Name |
azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(10-7-13-8-10)14-5-4-12(9-14)3-1-2-6-16-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMBEVFMLRMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Construction via Proline-Based Spirocyclic Intermediates
This approach relies on the formation of a spirocyclic proline derivative as the key intermediate. The general steps are:
Michael Addition and Intramolecular Lactamization:
An alkene precursor reacts with an aminomalonic ester derivative under basic conditions to form a spirocyclic pyrrolidone backbone. This step often yields a mixture of diester and monoester products, which can be processed further without purification.Selective Ester Removal (Krapcho Decarboxylation):
The diester intermediate undergoes decarboxylation to remove one ester group selectively, preserving the other for further transformations.Protection of Nitrogen:
The in-ring nitrogen atom is protected using Boc (tert-butyloxycarbonyl) to prevent side reactions during subsequent steps.Regioselective Reduction:
Borane dimethyl sulfide complex is used to reduce the tertiary amide selectively while leaving ester groups intact, yielding an ethyl ester spirocyclic proline derivative.Hydrolysis:
Final hydrolysis converts the ester to the corresponding acid or amide, completing the spirocyclic proline chimera synthesis.
This six-stage protocol is characterized by good to high yields, convenient purification, and scalability to multigram quantities. It avoids hazardous reagents and minimizes multistep complexity, making it practical for medicinal chemistry applications.
Use of Pre-Formed Spirocyclic Cores and Organometallic Functionalization
Alternative methods utilize ready-made spirocyclic cores such as 5-azaspiro[2.4]heptane or 3-oxo proline esters. Key steps include:
Organometallic Introduction of Aldehydes:
Aldehyde groups are introduced via organometallic reagents, enabling further oxidation or coupling reactions.Horner-Wittig and Simmons–Smith Reactions:
These sequences allow the modification of the spirocyclic framework to install desired functional groups like carboxamides.
While effective, these methods can involve hazardous reagents, longer reaction sequences, and limited substrate scope, making them less suitable for large-scale synthesis.
In Situ Generation of Reactive Intermediates
For certain transformations, reactive ketones are generated in situ from stable precursors such as (1-ethoxycyclopropoxy)trimethylsilane under acidic conditions (e.g., p-toluenesulfonic acid). These ketones then react with Wittig intermediates to form key carbon-carbon bonds. This approach allows control over reactive species but may suffer from low yields due to volatility and product loss during isolation.
Summary of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Michael addition and lactamization | Alkene precursor, aminomalonic ester, base | Efficient spirocycle formation | Mixture of esters formed |
| 2 | Krapcho decarboxylation | Krapcho conditions (e.g., LiCl, DMSO, heat) | Selective ester removal | Requires careful control |
| 3 | Boc-protection of nitrogen | Boc anhydride, base | Protects nitrogen for selective reactions | Additional step |
| 4 | Regioselective reduction | Borane dimethyl sulfide complex | Selective amide reduction | Sensitive to reaction conditions |
| 5 | Hydrolysis | Acid/base hydrolysis | Converts esters to acids/amides | Standard step |
| Alternative | Organometallic aldehyde introduction | Organometallic reagents | Functional group diversity | Hazardous reagents, longer sequences |
| Alternative | In situ ketone generation | (1-ethoxycyclopropoxy)trimethylsilane, pTSA | Avoids isolation of unstable ketones | Low yield, volatility issues |
Research Findings and Considerations
- The multigram synthesis route based on proline derivatives is preferred for scale-up due to its balance of yield, safety, and practicality.
- The use of Boc protection and regioselective reduction allows selective functionalization without protecting other sensitive groups.
- Handling of volatile intermediates requires careful solvent evaporation to minimize product loss.
- The choice of synthetic route depends on the availability of starting materials, desired functional groups, and scale of production.
- Avoidance of hazardous reagents and minimizing reaction steps are critical for pharmaceutical-grade compound preparation.
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound may be used as a probe to study biological systems and interactions with biomolecules.
Industry: Its unique structure makes it valuable in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its 6-oxa-2-azaspiro[4.5]decan core linked to an azetidin-3-yl group via a methanone bridge. Below is a comparative analysis with structurally related compounds from literature:
Key Observations :
- Oxygen Positioning : The 6-oxa group in the target compound vs. 8-oxa in lasmotinibum alters electronic density and hydrogen-bond acceptor capacity .
- Substituent Diversity : Azetidinyl groups (target) vs. pyridinyl () or pyrazinyl () substituents influence target selectivity and pharmacokinetics.
- Molecular Weight : The target compound (236.31 g/mol) is lighter than lasmotinibum (432.52 g/mol), suggesting better permeability .
Physicochemical Properties
Implications :
- Lower solubility compared to the pyridin-3-amine derivative may necessitate formulation optimization.
Biological Activity
Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone, with a CAS number of 2097946-42-2, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O3 |
| Molecular Weight | 240.30 g/mol |
| Structure | Chemical Structure |
Research indicates that azetidin derivatives often exhibit their biological activity through various mechanisms, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains, attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
- Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation by interfering with key cellular pathways, such as tubulin polymerization, which is critical for mitosis . The specific IC50 values for related compounds indicate effective concentrations in the low micromolar range against prostate and melanoma cancer cells .
Antimicrobial Studies
A study involving Mannich bases derived from spiroheterocycles demonstrated significant antimicrobial activity. The synthesized compounds were evaluated against multiple bacterial strains, with some exhibiting higher activity than standard antibiotics .
Anticancer Activity
The anticancer potential of azetidin derivatives has been explored through various in vitro assays. For instance, compounds similar to this compound were tested against prostate cancer cell lines, showing IC50 values ranging from 0.7 to 1.0 μM . This suggests a potent cytotoxic effect that warrants further investigation for therapeutic applications.
Case Studies
- Prostate Cancer Inhibition : In a comparative study on the efficacy of various azetidin derivatives against prostate cancer cells, it was found that modifications in the azetidine ring structure significantly impacted the antiproliferative activity. The most effective derivatives had specific substitutions that enhanced their interaction with cellular targets .
- Bacterial Resistance : A recent investigation into the resistance profiles of bacterial strains against azetidin derivatives revealed that while some strains showed resilience, others were effectively inhibited at low concentrations. This highlights the potential for these compounds in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
